4-(Diethylamino)-2-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)8-5-6-9(11(14)15)10(13)7-8/h5-7,13H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRYLLQDKRMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177617 | |
| Record name | 4-(Diethylamino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23050-90-0 | |
| Record name | 4-(Diethylamino)-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Diethylamino 2 Hydroxybenzoic Acid
Direct Synthetic Pathways for 4-(Diethylamino)-2-hydroxybenzoic Acid
The most prominent and industrially relevant method for the direct synthesis of this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion, in this case, the potassium salt of 3-diethylaminophenol, with carbon dioxide under elevated temperature and pressure.
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the weakly electrophilic carbon dioxide is attacked by the electron-rich phenoxide ring. The reaction mechanism can be summarized in the following steps:
Formation of the Phenoxide: 3-Diethylaminophenol is treated with a strong base, typically potassium hydroxide (B78521), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium 3-diethylaminophenoxide. wikipedia.org
Electrophilic Attack: The phenoxide ion then attacks the carbon atom of carbon dioxide. The regioselectivity of this carboxylation is highly dependent on the reaction conditions and the counter-ion of the phenoxide. wikipedia.orgquora.com While sodium phenoxide tends to yield the ortho product (salicylic acid), the use of potassium phenoxide favors the formation of the para-carboxylated product, this compound. cambridge.orgjk-sci.com This is attributed to the larger size of the potassium ion, which may sterically hinder the formation of the ortho intermediate complex. jk-sci.com
Tautomerization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, followed by acidification to protonate the carboxylate and yield the final product, this compound. quora.com
A proposed mechanism for the Kolbe-Schmitt reaction is depicted below:
Step 1: Formation of Potassium 3-diethylaminophenoxide
(C₂H₅)₂NC₆H₄OH + KOH → (C₂H₅)₂NC₆H₄O⁻K⁺ + H₂O
Step 2: Electrophilic attack of CO₂ on the phenoxide ring
(C₂H₅)₂NC₆H₄O⁻K⁺ + CO₂ → [(C₂H₅)₂NC₆H₄(O)COOK]⁻K⁺
Step 3: Tautomerization and Acidification
[(C₂H₅)₂NC₆H₄(O)COOK]⁻K⁺ + H⁺ → HOC₆H₃(N(C₂H₅)₂)COOH + K⁺
The yield of this compound via the Kolbe-Schmitt reaction is highly sensitive to several parameters. Optimization of these conditions is crucial for maximizing the production of the desired para-isomer and minimizing side reactions. Key parameters include:
Temperature and Pressure: The carboxylation is typically carried out at temperatures ranging from 120-150°C and under high pressures of carbon dioxide (up to 100 atm). wikipedia.orgnumberanalytics.com These conditions are necessary to drive the reaction towards the product side, as the carboxylation is reversible.
Choice of Base: As previously mentioned, the use of potassium hydroxide is critical for directing the carboxylation to the para position. cambridge.orgjk-sci.com
Solvent: The reaction is often carried out under solvent-free conditions or in a high-boiling inert solvent. The presence of water can be detrimental to the yield as it can react with the phenoxide and reduce its nucleophilicity. jk-sci.com
Reaction Time: Sufficient reaction time is necessary to ensure complete carboxylation. However, prolonged reaction times at high temperatures can lead to decomposition of the product.
The table below summarizes the typical reaction conditions for the Kolbe-Schmitt synthesis of substituted salicylic (B10762653) acids.
| Parameter | Condition | Rationale |
| Starting Material | 3-Diethylaminophenol | Provides the aromatic core with the diethylamino and hydroxyl substituents. |
| Reagent | Carbon Dioxide (CO₂) | Acts as the electrophile for the carboxylation reaction. |
| Base | Potassium Hydroxide (KOH) | Forms the reactive phenoxide and favors para-carboxylation. cambridge.orgjk-sci.com |
| Temperature | 120-150°C | Provides the necessary activation energy for the reaction. wikipedia.orgnumberanalytics.com |
| Pressure | High pressure (up to 100 atm) | Increases the concentration of CO₂ in the reaction mixture. wikipedia.orgnumberanalytics.com |
| Work-up | Acidification (e.g., with HCl) | Protonates the carboxylate to yield the final carboxylic acid. quora.com |
Derivatization Strategies and Synthetic Utility of this compound
This compound possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. This dual functionality allows for a variety of derivatization strategies, making it a versatile building block in organic synthesis. The formation of esters and amides are among the most common and useful transformations of this compound.
The synthesis of esters and amides from this compound can be achieved through various methods, with the regioselectivity of the reaction being a key consideration.
The relative reactivity of the carboxylic acid and the phenolic hydroxyl group dictates the outcome of the derivatization reaction. Generally, the carboxylic acid is more acidic than the phenolic hydroxyl group, while the phenolic hydroxyl group is more nucleophilic.
Esterification:
Fischer Esterification: This is a classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). ma.edu This method is highly selective for the esterification of the carboxylic acid group, as the phenolic hydroxyl group is less reactive under these acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
Mitsunobu Reaction: For the selective esterification of the phenolic hydroxyl group, the Mitsunobu reaction is a suitable method. acs.orgresearchgate.net This reaction involves the use of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to activate the hydroxyl group for nucleophilic attack by an alcohol. This method is generally chemoselective for the esterification of phenolic alcohols in the presence of carboxylic acids. acs.org
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form esters from carboxylic acids and alcohols. rsc.org The regioselectivity can be controlled by the reaction conditions. In the absence of a strong acid, the reaction tends to favor esterification of the carboxylic acid.
Amidation:
Direct Amidation: Amides can be formed by the direct reaction of the carboxylic acid with an amine, often at high temperatures to drive off the water formed. However, this method can be harsh and may lead to side reactions.
Coupling Reagents: A more common and milder approach is the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. This method is highly selective for the formation of an amide at the carboxylic acid position.
Via Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This method is also selective for the carboxylic acid group.
The regioselectivity of these reactions is summarized in the table below:
| Reaction Type | Reagents and Conditions | Primary Site of Reaction |
| Esterification | Alcohol, Acid Catalyst (Fischer) | Carboxylic Acid |
| Alcohol, PPh₃, DEAD (Mitsunobu) | Phenolic Hydroxyl acs.orgresearchgate.net | |
| Alcohol, DCC | Carboxylic Acid rsc.org | |
| Amidation | Amine, Coupling Reagent (e.g., DCC) | Carboxylic Acid |
| 1. SOCl₂, 2. Amine | Carboxylic Acid |
The esters and amides derived from this compound have potential applications in various fields, drawing parallels from the known activities of similar substituted salicylic and benzoic acid derivatives.
Pharmaceutical Applications: Derivatives of 4-aminosalicylic acid, a close structural analog, are known for their antibacterial and anti-inflammatory properties. wikipedia.orgnih.gov It is plausible that esters and amides of this compound could be synthesized and screened for similar biological activities. For instance, the introduction of different ester and amide functionalities can modulate the lipophilicity of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.
Materials Science: Substituted benzoic acids and their derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The presence of the diethylamino group, a strong electron-donating group, can impart interesting photophysical properties to the molecule, making its derivatives potential candidates for use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs).
Cosmetics: Derivatives of a similar compound, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester, are used as effective UV-A filters in sunscreens. epo.org This suggests that ester derivatives of this compound could also be investigated for their UV-absorbing properties.
The synthesis of these functionalized derivatives typically follows the general esterification and amidation procedures outlined above, using appropriately substituted alcohols and amines to introduce the desired functional groups.
Schiff Base Condensation Reactions Involving the Hydroxy and Carboxylic Acid Moieties
The reactivity of this compound and its derivatives, particularly the corresponding aldehyde (4-(diethylamino)salicylaldehyde), allows for the formation of Schiff bases through condensation reactions. These reactions typically involve the aldehyde functionality reacting with primary amines to form a characteristic azomethine (-C=N-) group.
Schiff base derivatives are commonly synthesized by the condensation of 4-(diethylamino)salicylaldehyde (B93021) with a primary amine in a suitable solvent, such as ethanol (B145695). The mixture is often refluxed to drive the reaction to completion, resulting in the formation of the imine product. nih.gov For instance, the reaction of 4-diethylaminosalicylaldehyde with 4-carboxyaniline in refluxing ethanol yields the Schiff base (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid. nih.gov
Structurally, these molecules possess several key features. The central C=N double bond typically adopts an E conformation. A significant characteristic is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton (O-H) and the nitrogen atom of the azomethine group (O—H⋯N). nih.gov This interaction leads to the formation of a stable six-membered pseudo-ring, known as an S(6) ring motif. nih.gov X-ray crystallography studies reveal that the benzene (B151609) rings attached to the imine bond are often not coplanar, with a measurable dihedral angle between them. nih.gov
| Reactants | Reaction Conditions | Product | Key Structural Features | Reference |
|---|---|---|---|---|
| 4-Diethylaminosalicylaldehyde + 4-Carboxyaniline | Ethanol, Reflux, 30 min | (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | E conformation about C=N bond; Intramolecular O—H⋯N hydrogen bond; Dihedral angle between benzene rings: 12.25° | nih.gov |
Schiff bases derived from hydroxy-substituted aldehydes, such as 4-(diethylamino)salicylaldehyde, can exist in a state of equilibrium between different tautomeric forms. This phenomenon is primarily due to intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The two predominant forms are the enol-imine form and the keto-amine form. mdpi.commedchemexpress.com
In the enol-imine tautomer, the proton resides on the oxygen atom, and the structure is stabilized by an O-H···N intramolecular hydrogen bond. mdpi.com In the keto-amine tautomer, the proton has transferred to the nitrogen atom, creating a zwitterionic species (O⁻-···H-N⁺) and converting the benzene ring to a quinoid-like structure. mdpi.commedchemexpress.com The equilibrium between these forms can be influenced by several factors, including the solvent's polarity and hydrogen-bonding capabilities. medchemexpress.com In many cases, the enol-imine form is found to be the more stable and predominant species in both solid and solution states. medchemexpress.com
| Tautomeric Form | Description | Key Structural Feature | Stabilizing Interaction |
|---|---|---|---|
| Enol-imine | Proton is located on the phenolic oxygen. | -C-OH and -C=N- | Intramolecular O-H···N hydrogen bond mdpi.com |
| Keto-amine (Zwitterionic) | Proton has transferred from the oxygen to the nitrogen. | -C=O and -C=N⁺H- | Intramolecular O⁻···H-N⁺ ionic interaction mdpi.com |
Azo Coupling Reactions for Chromophore Development
The electron-rich aromatic ring of this compound makes it an excellent coupling component for azo coupling reactions. The strong electron-donating effects of both the diethylamino and hydroxy groups activate the ring towards electrophilic substitution by a diazonium ion, leading to the formation of intensely colored azo dyes.
The synthesis of azo dyes from this compound follows a well-established two-step process. researchgate.netnih.gov First, a primary aromatic amine is diazotized by treating it with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (0–5 °C) to form a diazonium salt. researchgate.net Second, the resulting diazonium salt solution is added dropwise to a cold, alkaline solution of this compound. researchgate.net The electrophilic diazonium ion attacks the activated aromatic ring, typically at the position ortho to the powerful hydroxyl directing group, to form the azo compound. raineslab.com
The chromophoric (color-imparting) properties of the resulting azo dyes are highly tunable. The final color is determined by the extended π-conjugated system that spans from the aromatic amine portion to the this compound moiety through the -N=N- (azo) bridge. By varying the substituents on the primary aromatic amine used to generate the diazonium salt, the electronic properties of the molecule can be systematically altered, leading to shifts in the absorption maximum (λmax) and a wide palette of colors from yellow to red and blue. google.com
| Step | Reactants | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Diazotization | Aromatic Amine (Ar-NH₂), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Aromatic Diazonium Salt (Ar-N₂⁺Cl⁻) | researchgate.net |
| 2. Azo Coupling | Ar-N₂⁺Cl⁻, this compound | Alkaline solution (e.g., NaOH), 5–10 °C | Azo Dye (Ar-N=N-C₆H₂(OH)(NEt₂)COOH) | researchgate.netraineslab.com |
Integration into Polycyclic Systems: Benzophenone (B1666685) and Rhodamine Core Formation
Derivatives of this compound are critical intermediates in the synthesis of complex, polycyclic fluorophores, most notably those based on the xanthene core, such as rhodamines.
The construction of the rhodamine scaffold often begins not with the benzoic acid itself, but with a closely related precursor, 3-N,N-diethylaminophenol. This compound reacts with phthalic anhydride (B1165640) in a Friedel-Crafts acylation reaction to produce a key benzophenone intermediate: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. researchgate.netpsu.edu This intermediate is foundational for building the three-ring xanthene system. In a subsequent step, this benzophenone derivative is condensed with another mole of an m-aminophenol derivative (such as 3-N,N-diethylaminophenol) at high temperatures in the presence of an acid catalyst. This condensation and cyclization sequence yields the characteristic polycyclic, fluorescent rhodamine structure. raineslab.com
Furthermore, the aldehyde derivative, 4-(diethylamino)salicylaldehyde, serves as a vital building block for styryl and hemicyanine dyes. These dyes are typically synthesized via a Knoevenagel-type condensation reaction. The electron-rich 4-(diethylamino)salicylaldehyde is reacted with a compound containing an active methyl or methylene (B1212753) group, often a heterocyclic quaternary salt like 2-methylbenzo[d]thiazolium salt, in the presence of a basic catalyst such as piperidine. mdpi.com This reaction creates the extended π-conjugated system characteristic of hemicyanine dyes, where the 4-(diethylamino)-2-hydroxyphenyl moiety functions as the potent electron-donor part of the fluorophore.
| Precursor Derivative | Reaction Type | Reacts With | Resulting Scaffold/Intermediate | Target Fluorophore Class | Reference |
|---|---|---|---|---|---|
| 3-N,N-Diethylaminophenol | Friedel-Crafts Acylation | Phthalic Anhydride | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Benzophenone) | Rhodamines | researchgate.netpsu.edu |
| 4-(Diethylamino)salicylaldehyde | Knoevenagel Condensation | Heterocycle with active methyl group (e.g., Quaternary benzothiazolium salt) | Styryl linkage (D-π-A system) | Hemicyanines | mdpi.com |
Acid-Promoted Friedel-Crafts Acylation Pathways for Fluorescent Matrices
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, typically involving the reaction of an acylating agent (like an acyl chloride or carboxylic acid) with an aromatic compound in the presence of a strong acid catalyst. nih.govnih.gov In the context of this compound, this reaction provides a potential pathway to synthesize complex aromatic ketones, which can serve as the core structures for fluorescent dyes and matrices. The synthesis of rhodol dyes, for instance, often employs an acid-catalyzed condensation, which is mechanistically related to Friedel-Crafts acylation. nih.govrsc.org
The general mechanism involves the generation of a highly electrophilic acylium ion from the carboxylic acid. nih.gov For aminocarboxylic acids, the basic amino group can be protonated in strong acids, which can inhibit the formation of the necessary acylium ion due to charge-charge repulsion. nih.gov However, methodologies using strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), sometimes in conjunction with a Lewis base like P₄O₁₀, have been developed to facilitate the acylation of aromatic compounds with unprotected aminobenzoic acids. nih.govresearchgate.net
A plausible pathway for utilizing this compound in this context would involve its reaction with an electron-rich aromatic or heteroaromatic compound (e.g., a phenol (B47542), resorcinol, or julolidine (B1585534) derivative) in a strong acid medium such as PPA. The acid would act as both the solvent and the catalyst, promoting the formation of an acylium ion from the carboxylic acid group. The powerful electron-donating effects of the ortho-hydroxyl and para-diethylamino substituents on the benzoic acid ring would not directly participate in the acylation but are crucial for the photophysical properties of the final product, influencing the absorption and fluorescence spectra. nih.govrsc.org This type of condensation is a key step in building the xanthene core of many fluorescent dyes.
Organometallic and Coordination Compound Precursors
The structure of this compound, featuring both a carboxylic acid group and a phenolic hydroxyl group, makes it an excellent candidate for use as a ligand in organometallic and coordination chemistry. ijesi.org These functional groups can coordinate to metal centers, enabling the construction of a wide array of metal-containing derivatives.
Organotin(IV) carboxylates are a well-studied class of compounds, and their synthesis is often achieved through straightforward condensation reactions. academicjournals.orgacademicjournals.orgajbasweb.comajbasweb.com While direct studies on this compound are limited, extensive research on the closely related 4-(diethylamino)benzoic acid provides a clear blueprint for these syntheses. The typical method involves reacting the carboxylic acid with an appropriate organotin(IV) oxide or hydroxide in a suitable solvent, such as ethanol or acetonitrile (B52724), under reflux. academicjournals.orgajbasweb.com
For example, diorganotin(IV) dicarboxylates can be prepared by reacting the acid with a diorganotin(IV) oxide in a 2:1 molar ratio. Similarly, triorganotin(IV) carboxylates are synthesized by reacting the acid with a triorganotin(IV) hydroxide in a 1:1 molar ratio. academicjournals.orgajbasweb.com These reactions result in the formation of Sn-O bonds via the carboxylate group. ajbasweb.com
The following interactive table summarizes the synthesis of various organotin(IV) complexes using 4-(diethylamino)benzoic acid, a methodology directly applicable to its 2-hydroxy derivative.
| Product Name | Organotin Reactant | Acid Reactant | Molar Ratio (Acid:Tin) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bis{4-(diethylamino)benzoato}dimethyltin(IV) | Dimethyltin(IV) oxide | 4-(diethylamino)benzoic acid | 2:1 | Ethanol | 67.0 | academicjournals.org |
| Bis[4-(diethylamino)benzoato]tetrabutyldistannoxane(IV) dimer | Dibutyltin(IV) oxide | 4-(diethylamino)benzoic acid | 1:1 | Ethanol | 85.3 | ajbasweb.com |
| 4-(Diethylamino)benzoatotriphenyltin(IV) | Triphenyltin(IV) hydroxide | 4-(diethylamino)benzoic acid | 1:1 | Acetonitrile | 79.9 | academicjournals.orgajbasweb.com |
From a coordination chemistry perspective, this compound is a versatile bidentate ligand. ijesi.org The carboxylate group and the adjacent phenolic hydroxyl group can chelate to a single metal center, forming a stable six-membered ring. This O,O-donor chelation is a common coordination mode for salicylic acid and its derivatives with a wide range of metal ions. ijesi.orgsapub.org
The design of ligands can be further elaborated by modifying the core structure of this compound. One common strategy is to convert the corresponding aldehyde, 4-(diethylamino)salicylaldehyde, into a Schiff base ligand. researchgate.netnih.gov For instance, condensation of 4-(diethylamino)salicylaldehyde with an amine, such as aniline (B41778) or 4-aminobenzoic acid, yields a Schiff base that can act as a bidentate N,O-donor ligand. researchgate.netnih.gov These ligands form stable complexes with various metal ions, including Zn(II), Cd(II), Sn(II), and Pb(II), where coordination occurs through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net
Iii. Advanced Spectroscopic and Structural Characterization of 4 Diethylamino 2 Hydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 4-(Diethylamino)-2-hydroxybenzoic acid, ¹H and ¹³C NMR are fundamental for confirming the organic framework, while advanced techniques like ¹¹⁹Sn NMR are crucial for characterizing its coordination complexes.
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of this compound and its derivatives shows characteristic signals for the protons of the diethylamino group and the substituted aromatic ring.
The ethyl protons of the diethylamino group typically appear as a triplet around 1.18-1.22 ppm, corresponding to the methyl (-CH₃) group, and a quartet around 3.37-3.45 ppm from the methylene (B1212753) (-CH₂) group. ajbasweb.comchemicalbook.com This distinct triplet-quartet pattern is a hallmark of an ethyl group where the methylene protons are coupled to the three methyl protons.
The protons on the aromatic ring are observed in the downfield region, typically between 6.0 and 8.1 ppm. ajbasweb.comchemicalbook.com Their exact chemical shifts and coupling patterns (e.g., doublet, doublet of doublets) depend on their position relative to the electron-donating diethylamino and hydroxyl groups, and the electron-withdrawing carboxylic acid group. For instance, in a closely related derivative, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, the aromatic protons of the diethylamino-substituted ring appear at approximately 6.03 ppm, 6.11 ppm, and 6.91 ppm. chemicalbook.com A signal corresponding to the acidic proton of the carboxylic acid is also expected at a significantly downfield shift, often above 10 ppm, and may appear as a broad singlet. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for the 4-(Diethylamino)-2-hydroxybenzoyl Moiety
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -N(CH₂CH₃ )₂ | ~ 1.18 - 1.22 | Triplet (t) | ~ 7.1 |
| -N(CH₂ CH₃)₂ | ~ 3.37 - 3.45 | Quartet (q) | ~ 7.1 |
| Aromatic H | ~ 6.03 | Doublet of Doublets (dd) | ~ 9.2, 2.5 |
| Aromatic H | ~ 6.11 | Singlet-like Doublet (sd) | ~ 2.5 |
| Aromatic H | ~ 6.91 | Doublet (d) | ~ 8.9 |
| -COOH | > 10 | Singlet (s), broad | - |
Note: Data is derived from the closely related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and organotin(IV) complexes of 4-(diethylamino)benzoic acid. ajbasweb.comchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete structural elucidation of its carbon framework.
The carbon atoms of the diethylamino group are observed in the upfield region of the spectrum. The methyl carbon (-CH₃) typically resonates around 12.5 ppm, while the methylene carbon (-CH₂) appears further downfield. chemicalbook.com The aromatic carbons produce signals in the range of approximately 96 to 165 ppm. chemicalbook.com The carbon attached to the nitrogen atom of the diethylamino group and the carbon bearing the hydroxyl group are significantly shielded or deshielded due to the electronic effects of these substituents. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears furthest downfield, often in the range of 167-170 ppm. chemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shift Assignments for the 4-(Diethylamino)-2-hydroxybenzoyl Moiety
| Carbon Assignment | Chemical Shift (δ) ppm |
| -N(CH₂CH₃ )₂ | ~ 12.5 |
| -N(CH₂ CH₃)₂ | ~ 44.5 |
| Aromatic C-H | ~ 96.7 |
| Aromatic C-H | ~ 103.5 |
| Aromatic C-H | ~ 134.6 |
| Aromatic C (quaternary) | ~ 110.1 |
| Aromatic C-N (quaternary) | ~ 153.6 |
| Aromatic C-OH (quaternary) | ~ 165.2 |
| C =O (Carboxylic Acid) | ~ 167.5 |
Note: Data is derived from the closely related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. chemicalbook.com
This compound can act as a ligand, coordinating to metal centers through its carboxylate and hydroxyl groups. When complexed with tin (Sn), ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for characterizing the resulting organotin derivatives. Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used due to its favorable sensitivity and spin of ½, which results in sharp signals over a very wide chemical shift range of up to 5000 ppm. huji.ac.ilnorthwestern.edu
The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry around the tin atom. researchgate.net An increase in the coordination number generally leads to increased electron density at the tin nucleus, causing the resonance signal to shift to a higher field (upfield shift). researchgate.net For example, four-coordinate organotin(IV) complexes typically show ¹¹⁹Sn signals in a different region than five- or six-coordinate complexes. This allows for the direct determination of the coordination environment in solution. The presence of a single peak in the ¹¹⁹Sn NMR spectrum suggests that all tin atoms in the complex are in an equivalent chemical environment. researchgate.net Studies of Sn(IV) complexes with similar carboxylate ligands have utilized this technique to confirm the proposed structures in solution. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to its functional groups.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band is anticipated in the region of 3500–2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group, which are involved in strong hydrogen bonding. farmaceut.org The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are expected to appear around 3080-2850 cm⁻¹. ajbasweb.com A strong absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group would typically be observed around 1700-1660 cm⁻¹. The spectrum would also feature bands for aromatic C=C stretching (around 1600 cm⁻¹) and C-N stretching of the diethylamino group (around 1270 cm⁻¹). ajbasweb.com
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H stretching | Carboxylic acid / Phenol (B47542) | 3500 - 2500 (broad) |
| C-H stretching | Aromatic | ~ 3080 |
| C-H stretching | Aliphatic (-CH₂, -CH₃) | ~ 2970 - 2850 |
| C=O stretching | Carboxylic acid | ~ 1700 - 1660 |
| C=C stretching | Aromatic | ~ 1600 |
| C-N stretching | Aromatic amine | ~ 1270 |
Note: Frequencies are based on data from related benzoic acid derivatives. ajbasweb.comfarmaceut.org
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, such as those in the aromatic ring.
The Raman spectrum of this compound would be expected to show characteristic signals for the benzene (B151609) ring. Strong bands corresponding to the ring breathing modes are typically prominent. For salicylic (B10762653) acid, a related compound, a notable Raman peak is observed around 1660 cm⁻¹, which can be assigned to the C=O stretching vibration. researchgate.net Other significant bands for the aromatic framework, including C=C stretching and C-H in-plane bending, are also expected. The presence of the diethylamino group would introduce additional signals corresponding to C-N and aliphatic C-C and C-H vibrations, further defining the molecule's unique spectral fingerprint.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic transitions they can undergo.
The UV-Vis absorption spectrum of this compound is primarily determined by its chromophore, which is the substituted benzene ring system. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this molecule, the benzoic acid moiety acts as the fundamental chromophore. However, its spectroscopic properties are significantly modulated by the presence of two powerful auxochromes attached to the benzene ring: the hydroxyl (-OH) group and the diethylamino (-N(C₂H₅)₂) group. Auxochromes are functional groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.
The absorption of ultraviolet radiation in organic molecules like this is restricted to functional groups containing valence electrons of low excitation energy. The electronic transitions observed are typically of two main types:
π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring in this compound. These transitions are typically high-intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. The presence of the electron-donating diethylamino and hydroxyl groups in conjugation with the benzene ring and the electron-withdrawing carboxyl group extends the conjugated system. This extension lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzoic acid.
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) atomic orbital to a π* antibonding orbital. The non-bonding electrons are located on heteroatoms like the oxygens of the carbonyl, carboxyl, and hydroxyl groups, and the nitrogen of the diethylamino group. Compared to π → π* transitions, n → π* transitions are of much lower intensity, with ε values typically in the range of 10 to 100 L mol⁻¹ cm⁻¹. These absorption bands are often observed as shoulders on the more intense π → π* bands.
For a related compound, 4-N,N-dimethylamino benzoic acid, the absorption maxima are reported to be in the range of 295-315 nm, which is indicative of a strong π → π* transition characteristic of the substituted aromatic system. nih.gov A similar range would be expected for this compound.
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. nih.gov This effect arises from differential solvation of the molecule's ground and excited electronic states. nih.gov For a molecule like this compound, which possesses both hydrogen-bond-donating (-OH, -COOH) and accepting (-N(C₂H₅)₂, C=O) sites, as well as a significant ground-state dipole moment, pronounced solvatochromic effects are anticipated.
The nature of the solvatochromic shift depends on the electronic transition and the change in the molecule's dipole moment upon excitation:
Bathochromic Shift (Red Shift): This shift to longer wavelengths occurs when an increase in solvent polarity provides greater stabilization to the excited state than the ground state. This is common for π → π* transitions, where the excited state is often more polar than the ground state. Polar solvents will lower the energy of this more polar excited state, reducing the energy gap for the transition.
Hypsochromic Shift (Blue Shift): This shift to shorter wavelengths occurs when an increase in solvent polarity stabilizes the ground state more than the excited state. This is frequently observed for n → π* transitions. In polar, protic solvents (like water or ethanol), the non-bonding electrons of the ground state can be stabilized by hydrogen bonding, increasing the energy required to excite them.
Table 1: Illustrative Solvatochromic Effects on the Primary π → π* Transition of this compound (Note: The following λ_max values are hypothetical and serve to illustrate the principles of solvatochromism.)
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected λ_max (nm) | Expected Shift |
| Hexane | 1.9 | Non-polar, Aprotic | ~295 | Reference |
| Dichloromethane | 8.9 | Polar, Aprotic | ~305 | Bathochromic |
| Acetone | 20.7 | Polar, Aprotic | ~310 | Bathochromic |
| Ethanol (B145695) | 24.6 | Polar, Protic | ~315 | Bathochromic |
| Water | 80.1 | Polar, Protic | ~320 | Bathochromic |
This interactive table demonstrates the expected bathochromic (red) shift of the main π → π* absorption band as the solvent polarity increases, stabilizing the more polar excited state.
The UV-Vis absorption spectrum of this compound is highly sensitive to changes in pH due to the presence of two ionizable functional groups: the carboxylic acid and the phenolic hydroxyl group. The state of protonation of these groups significantly alters the electronic structure of the chromophore, leading to distinct spectral changes that can be used to determine the acid dissociation constants (pKa) of the molecule. pharmascholars.comnist.gov
The molecule exists in three primary forms depending on the pH:
Cationic/Neutral Form (pH < ~2): At very low pH, the diethylamino group could potentially be protonated, although the primary species in the acidic range will be the fully protonated neutral molecule (with -COOH and -OH groups intact).
Monoanionic Form (pH ~3-8): As the pH increases, the more acidic carboxylic acid group deprotonates to form a carboxylate (-COO⁻). This typically causes a modest shift in the λ_max.
Dianionic Form (pH > ~9): At higher pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion (-O⁻). The phenoxide is a much more powerful electron-donating group than the neutral hydroxyl group. This deprotonation extends the conjugated system and significantly lowers the π → π* transition energy, resulting in a large bathochromic shift and often an increase in molar absorptivity (a hyperchromic effect). chemrxiv.org
The transition between these forms can be monitored by recording spectra at various pH values. The presence of one or more isosbestic points—wavelengths where the absorbance remains constant regardless of pH—indicates a clean equilibrium between two interconverting species. scielo.org.mx
Table 2: Illustrative pH-Dependent Spectral Responses of this compound (Note: The following λ_max values are hypothetical, based on the expected behavior of phenolic acids, to illustrate the principles of acidochromism.)
| pH Range | Predominant Species | Functional Groups | Expected λ_max (nm) |
| < 2 | Neutral | -COOH, -OH | ~300 |
| 4 - 7 | Monoanion | -COO⁻, -OH | ~305 |
| > 10 | Dianion | -COO⁻, -O⁻ | ~340 |
This interactive table illustrates the expected bathochromic shifts in the main absorption band as the molecule undergoes deprotonation, first at the carboxylic acid and then, more dramatically, at the phenolic hydroxyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments.
For this compound, the elemental formula is C₁₁H₁₅NO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 209.10519334 Da. nih.gov An experimental measurement using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would yield a value extremely close to this theoretical mass, confirming the elemental formula and ruling out other possibilities with the same nominal mass.
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are used to separate compounds and analyze their fragmentation.
For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak and several key fragment ions. nih.gov Analysis of this pattern helps to confirm the connectivity of the atoms.
Table 3: Major Fragments of this compound in GC-MS (EI)
| m/z | Ion Identity | Proposed Loss from Parent Molecule |
| 209 | [M]⁺˙ | Molecular Ion |
| 194 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 176 | [M - CH₃ - H₂O]⁺ | Loss of a methyl radical and a water molecule |
This interactive table summarizes the key fragments observed in the mass spectrum of the target compound.
A plausible fragmentation pathway initiated by electron ionization is as follows:
Molecular Ion Formation (m/z 209): The initial ionization event removes an electron from the molecule, typically from a lone pair on the nitrogen or an oxygen atom, to form the molecular ion, [C₁₁H₁₅NO₃]⁺˙.
Formation of the [M - 15]⁺ Fragment (m/z 194): A common fragmentation for alkyl amines is α-cleavage. The loss of a methyl radical (•CH₃) from one of the ethyl groups attached to the nitrogen is a favorable process, resulting in a stabilized cation at m/z 194. nih.gov
Formation of the [M - 33]⁺ Fragment (m/z 176): The fragment at m/z 194 can subsequently lose a molecule of water (18 Da). This is likely facilitated by the ortho-hydroxyl group, leading to the formation of a stable cyclic structure. The resulting ion at m/z 176 corresponds to the loss of both a methyl radical and a water molecule from the original molecular ion. nih.gov
Other characteristic fragmentations for benzoic acids, such as the loss of •OH (M-17) or •COOH (M-45), may also occur but are less prominent in the reported spectrum. libretexts.org The observed fragmentation pattern provides strong evidence for the presence of a diethylamino group and a hydroxyl group on the benzoic acid core.
X-ray Crystallography
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. For derivatives of this compound, single-crystal X-ray diffraction studies have been instrumental in elucidating their detailed structural features.
Determination of Solid-State Molecular Structures
The solid-state molecular structure of the Schiff base derivative, (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid, has been determined through single-crystal X-ray analysis. researchgate.netnih.gov This analysis revealed that the compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The asymmetric unit of the crystal structure contains one molecule of the Schiff base ligand. researchgate.netnih.gov The crystallographic data provides a precise model of the molecule's conformation in the solid state. researchgate.netnih.gov
| Crystal Parameter | (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid |
| Empirical Formula | C₁₈H₂₀N₂O₃ |
| Formula Weight | 312.36 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.4216 (8) |
| b (Å) | 8.1511 (6) |
| c (Å) | 16.0820 (11) |
| β (°) ** | 93.001 (3) |
| Volume (ų) ** | 1626.06 (19) |
| Z | 4 |
| Temperature (K) | 296 |
Data sourced from Kargar et al. (2012). researchgate.netnih.gov
Analysis of Bond Lengths, Angles, and Torsional Parameters
Detailed analysis of the crystallographic data for (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid confirms that the observed bond lengths and angles fall within normal and expected ranges for this type of structure. researchgate.netnih.gov
A key torsional parameter, the dihedral angle between the two benzene rings of the molecule, was determined to be 12.25 (19)°. researchgate.netnih.gov This value indicates a slight twist between the two aromatic planes. The molecule adopts an E conformation with respect to the C=N imine bond. researchgate.netnih.gov Additionally, structural analysis revealed that one of the ethyl groups attached to the nitrogen atom is disordered over two positions, with a refined site occupancy ratio of 0.55(1) to 0.45(1). researchgate.netnih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
The crystal packing of (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid is significantly influenced by a network of hydrogen bonds. researchgate.netnih.gov An important intramolecular hydrogen bond is present between the hydroxyl group's hydrogen (H3) and the imine nitrogen (N1), which results in the formation of a stable six-membered ring motif, designated as S(6). researchgate.netnih.gov
In addition to the intramolecular forces, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. Pairs of molecules are linked by O—H···O hydrogen bonds, forming inversion dimers characterized by an R²₂(8) ring motif. researchgate.netnih.gov These interactions create a robust supramolecular architecture in the solid state.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| Intramolecular | ||||
| O3—H3···N1 | 0.82 | 1.88 | 2.609 (3) | 147 |
| Intermolecular | ||||
| O2—H2···O1ⁱ | 0.82 | 1.80 | 2.613 (2) | 170 |
Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Kargar et al. (2012). nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound and to assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound and its derivatives, elemental analysis confirms that the elemental composition of the synthesized material matches the expected stoichiometry.
| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) | % Oxygen (Calculated) |
| This compound | C₁₁H₁₅NO₃ | 63.14 | 7.23 | 6.69 | 22.93 |
| (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | C₁₈H₂₀N₂O₃ | 69.21 | 6.45 | 8.97 | 15.37 |
Iv. Computational Chemistry and Theoretical Insights into 4 Diethylamino 2 Hydroxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the geometric parameters, spectroscopic signatures, and reaction pathways of 4-(Diethylamino)-2-hydroxybenzoic acid.
The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For derivatives of salicylic (B10762653) acid, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netbohrium.com A key structural feature in molecules like this compound is the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, which significantly influences the planarity and stability of the molecule. mdpi.com
Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are also determined. researchgate.netpleiades.online The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. pleiades.onlineresearchgate.net For salicylic acid derivatives, a large HOMO-LUMO gap suggests high stability. pleiades.onlineresearchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other chemical species. researchgate.netbohrium.com
Table 1: Illustrative DFT-Calculated Electronic Properties for Salicylic Acid Isomers (Note: This table presents data for salicylic acid isomers as a proxy to demonstrate the type of insights gained from DFT calculations.)
| Property | Salicylic Acid (ortho) | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid |
| HOMO Energy (eV) | -9.36 | -9.51 | -9.23 |
| LUMO Energy (eV) | -2.01 | -1.98 | -1.89 |
| Energy Gap (eV) | 7.35 | 7.53 | 7.34 |
| Dipole Moment (Debye) | 2.65 | 4.67 | 7.68 |
Data sourced from studies on hydroxybenzoic acid isomers using the B3LYP/6-311G(d,p) level of theory. researchgate.netbohrium.com
DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR) for salicylic and aminobenzoic acid derivatives have shown good agreement with experimental data, aiding in the assignment of complex spectral bands. nih.govdergipark.org.tr For instance, the characteristic vibrational modes of the carboxyl and hydroxyl groups are sensitive to intramolecular hydrogen bonding, and DFT can accurately model these effects. dergipark.org.tr
Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. For substituted aminobenzoic acids, computational studies have successfully correlated calculated chemical shifts with experimental values. dergipark.org.tr
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It provides information about electronic transitions, including their energies (wavelengths) and intensities (oscillator strengths). whiterose.ac.ukresearchgate.net Studies on p-aminobenzoic acid (PABA) have used TD-DFT to successfully reproduce experimental UV-Vis spectra and understand the electronic transitions responsible for its UV-absorbing properties. whiterose.ac.ukresearchgate.net Such calculations for this compound would be crucial in understanding its photochemistry.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Molecule (2-amino-3-methylbenzoic acid)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| O-H stretch | 3385 | 3402 |
| C=O stretch | 1678 | 1695 |
| N-H symmetric stretch | 3480 | 3498 |
| N-H asymmetric stretch | 3365 | 3380 |
Data derived from studies on 2-amino-3-methylbenzoic acid using the B3LYP/6-311G+(2d,p) level of theory. dergipark.org.tr
DFT is instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the transition state (TS) structures and calculating the activation energy barriers. nih.govresearchgate.net For phenolic compounds, which share structural motifs with this compound, DFT has been used to study reactions with radicals, such as the hydroxyl radical (•OH). researchgate.net
These studies can determine the preferred reaction pathways, whether it's hydrogen atom abstraction from the hydroxyl group or radical addition to the aromatic ring. nih.govacs.orgresearchgate.net For instance, investigations into the reaction of phenol (B47542) with the DPPH radical have used DFT to characterize the transition states, revealing that the reaction mechanism can have both hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) characteristics. nih.govustc.edu.cn Such insights are vital for understanding the antioxidant properties or atmospheric degradation pathways of this compound.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations complement the static picture provided by DFT by modeling the dynamic behavior of molecules over time. This approach is particularly useful for studying conformational flexibility and interactions with the surrounding environment, such as solvents.
The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. acs.orgresearchgate.net Studies on dihydroxybenzoic acids in solvents like 2-propanol have used MD to investigate molecular association and the formation of solute-solvent hydrogen bonds. researchgate.netnih.gov
These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. acs.org The strength and lifetime of hydrogen bonds between the solute's functional groups (carboxyl, hydroxyl, amino) and solvent molecules can be quantified. nih.gov This information is crucial for understanding solubility, as demonstrated in studies of m-hydroxybenzoic acid in various pure solvents. acs.org Furthermore, MD simulations can be used to calculate the binding free energy of a molecule to a protein, as shown in studies of salicylic acid with human serum albumin, providing insights into its pharmacokinetic properties. physchemres.orgphyschemres.org
Quantum Chemical Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For a compound like this compound, these calculations can reveal how the interplay between the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring and the hydroxyl group, governs its properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. In contrast, a large HOMO-LUMO gap indicates high stability and low reactivity. For this compound, the presence of the electron-donating diethylamino group would be expected to raise the energy of the HOMO, while the π-conjugated system of the benzene (B151609) ring and the carboxyl group would influence the LUMO energy.
Theoretical studies on similar molecules, such as 4-(Dimethylamino) Benzaldehyde, have utilized DFT calculations to determine these energy levels and predict molecular properties. conicet.gov.arnih.gov A hypothetical table of such calculated properties for this compound is presented below to illustrate the type of data generated from such an analysis.
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.5 | Chemical reactivity and kinetic stability |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Specific experimental or computational studies on this compound would be required for precise values.
The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) with differing electronegativities and the resonance effects of the substituent groups. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as potentially on the nitrogen atom of the diethylamino group, making these sites potential centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential. This charge distribution is fundamental to the molecule's reactivity, intermolecular interactions, and its behavior in different solvent environments.
Molecular Docking Simulations in Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a target, such as an enzyme or a receptor. In the context of chemical systems, it can be adapted to predict how a molecule like this compound might interact with specific chemical species.
Molecular docking simulations can be employed to investigate the potential of this compound to act as a ligand for various metal ions or as a sensor for specific chemical analytes. The carboxylate and hydroxyl groups on the molecule represent potential binding sites for metal ions, forming chelate complexes.
A docking study would involve defining a binding site on the target species (e.g., a metal ion in a specific coordination environment) and then computationally placing the this compound molecule in this site in various conformations. The stability of each conformation is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The results can predict the most stable binding mode and identify the key intermolecular interactions, such as coordinate bonds, hydrogen bonds, and van der Waals forces.
While specific docking studies of this compound with inorganic species were not found, research on similar molecules demonstrates the utility of this approach. A hypothetical data table illustrating the potential outcomes of a docking study with different metal ions is provided below.
| Inorganic Species | Predicted Binding Affinity (kcal/mol) | Potential Interacting Groups |
|---|---|---|
| Cu(II) | -7.0 to -9.0 | Carboxylate (COO-), Hydroxyl (OH) |
| Fe(III) | -6.5 to -8.5 | Carboxylate (COO-), Hydroxyl (OH) |
| Zn(II) | -6.0 to -8.0 | Carboxylate (COO-), Hydroxyl (OH) |
Note: The binding affinities presented are hypothetical and illustrative. Actual values would depend on the specific force field, docking algorithm, and the defined chemical environment.
These simulations could guide the design of new chemosensors, where the binding of an analyte to this compound could result in a detectable change in its photophysical properties, such as fluorescence.
V. Coordination Chemistry and Supramolecular Assemblies of 4 Diethylamino 2 Hydroxybenzoic Acid Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving derivatives of 4-(diethylamino)-2-hydroxybenzoic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The specific reaction conditions, such as molar ratios, solvent, and temperature, are crucial in directing the stoichiometry and structure of the final product.
The preparation of coordination compounds with divalent transition metal ions generally involves the reaction of a metal(II) salt (e.g., chloride, acetate, or tetrafluoroborate) with the deprotonated form of the ligand. A common synthetic strategy involves dissolving the ligand and a base (like sodium hydroxide (B78521) or triethylamine) in a solvent such as ethanol (B145695) or methanol, followed by the addition of the metal salt solution. researchgate.netuobaghdad.edu.iq The mixture is often heated under reflux to ensure the completion of the reaction. uobaghdad.edu.iq The resulting metal complexes, which may precipitate upon cooling or after reducing the solvent volume, are then isolated by filtration, washed, and dried. researchgate.net
For instance, the synthesis of a Cu(II) complex with a related ligand, 4-(diethylamino)-2-hydroxybenzaldehyde, was achieved by reacting Cu(BF₄)₂·6H₂O with the deprotonated ligand in methanol. researchgate.net This general approach, with a metal-to-ligand molar ratio typically of 1:2, can be adapted for this compound to synthesize complexes of the type [M(L)₂], where M = Co(II), Ni(II), Cu(II), Zn(II), or Mn(II), and L represents the deprotonated ligand. researchgate.netunesp.br
The synthesis of organotin(IV) complexes with derivatives of this compound, such as 4-(diethylamino)benzoic acid, has been successfully demonstrated. academicjournals.orgacademicjournals.orgajbasweb.com These preparations typically involve one of two main routes:
Reaction with Organotin(IV) Oxides: This method involves heating a mixture of the carboxylic acid and a diorganotin(IV) oxide (e.g., dimethyltin(IV) oxide or dibutyltin(IV) oxide) in a 2:1 molar ratio in a solvent like ethanol under reflux. academicjournals.org
Reaction with Organotin(IV) Hydroxides: This route involves reacting the carboxylic acid with a triorganotin(IV) hydroxide (e.g., triphenyltin(IV) hydroxide) in a 1:1 molar ratio, typically in acetonitrile (B52724) under reflux. academicjournals.orgajbasweb.com
Following the reaction, the solution is filtered, and the product is crystallized by slow evaporation of the solvent. ajbasweb.com This has yielded various monomeric and dimeric organotin(IV) carboxylate complexes. academicjournals.orgacademicjournals.org
Table 1: Examples of Synthesized Organotin(IV) Complexes with 4-(diethylamino)benzoic acid.
| Complex Name | Reactants | Molar Ratio | Solvent |
| Bis{4-(diethylamino)benzoato}dimethyltin(IV) | 4-(diethylamino)benzoic acid and dimethyltin(IV) oxide | 2:1 | Ethanol |
| Bis{4-(diethylamino)benzoato}dibutyltin(IV) | 4-(diethylamino)benzoic acid and dibutyltin(IV) oxide | 2:1 | Toluene (B28343) |
| 4-(Diethylamino)benzoatotriphenyltin(IV) | 4-(diethylamino)benzoic acid and triphenyltin(IV) hydroxide | 1:1 | Acetonitrile |
Data compiled from various sources. academicjournals.orgajbasweb.com
The stoichiometry of the resulting metal complex is highly dependent on the molar ratio of the reactants and the coordination preferences of the metal ion. nih.gov In the synthesis of transition metal complexes, a 1:2 metal-to-ligand ratio often yields neutral complexes with the general formula [M(L)₂], where the ligand acts as a bidentate donor, coordinating through the carboxylate oxygen and the phenolic oxygen. researchgate.net
For organotin(IV) compounds, the stoichiometry is dictated by the nature of the organotin precursor. Diorganotin(IV) oxides, R₂SnO, typically react in a 1:2 ratio with the carboxylic acid to form R₂Sn(L)₂ complexes. academicjournals.org In contrast, triorganotin(IV) hydroxides, R₃SnOH, react in a 1:1 molar ratio to produce R₃Sn(L) complexes. ajbasweb.com The identity of the metal and the ligand-to-metal ratio can be adjusted to preferentially form complexes with different coordination numbers, which in turn affects their structure and stability. jake-song.com
Elucidation of Coordination Geometries and Ligand Field Effects
The geometric arrangement of the ligand around the central metal ion and the resulting electronic properties are fundamental aspects of coordination chemistry. These are typically investigated using techniques such as single-crystal X-ray diffraction, electronic spectroscopy, and magnetic susceptibility measurements.
The coordination environment around the metal center in complexes with this compound derivatives can vary significantly.
Organotin(IV) Complexes: X-ray diffraction studies on organotin(IV) complexes of the closely related 4-(diethylamino)benzoic acid have revealed diverse coordination geometries. For example, in Bis{4-(diethylamino)benzoato}dibutyltin(IV), the tin atom is six-coordinated in a distorted octahedral geometry. academicjournals.org In contrast, 4-(diethylamino)benzoatotriphenyltin(IV) features a four-coordinated tin atom. academicjournals.orgacademicjournals.org Dimeric structures can also form, exhibiting both five- and six-coordinated tin atoms within the same molecule. academicjournals.org
Transition Metal Complexes: For transition metal complexes, the geometry is influenced by the d-electron configuration of the metal ion. Copper(II) complexes with related ligands have been shown to adopt distorted square-planar or elongated square-pyramidal geometries. researchgate.net For other first-row transition metals, a distorted octahedral geometry is commonly proposed, especially for complexes of the type [M(L)₂], where two bidentate ligands coordinate to the metal center. researchgate.netresearchgate.net In some cases, particularly with bulky ligands or specific electronic configurations (like d⁸ Ni(II)), square-planar geometry may be favored. sbmu.ac.ir
Table 2: Common Coordination Geometries for Metal Complexes.
| Metal Ion | d-Electron Config. | Typical Coordination Geometry | Example Complex Type |
| Co(II) | d⁷ | Distorted Octahedral | [Co(L)₂(H₂O)₂] |
| Ni(II) | d⁸ | Distorted Octahedral, Square-Planar | [Ni(L)₂(H₂O)₂], [Ni(L)₂] |
| Cu(II) | d⁹ | Distorted Octahedral, Square-Pyramidal, Square-Planar | [Cu(L)₂(H₂O)₂], [Cu(L)(diimine)]⁺ |
| Zn(II) | d¹⁰ | Tetrahedral, Distorted Octahedral | [Zn(L)₂], [Zn(L)₂(H₂O)₂] |
| Sn(IV) | - | Tetrahedral, Trigonal Bipyramidal, Octahedral | [R₃Sn(L)], [(R₂Sn(L)₂)₂O]₂, [R₂Sn(L)₂] |
Geometries are based on typical findings for similar ligand systems. researchgate.netacademicjournals.orgresearchgate.netsbmu.ac.ir
Magnetic moment measurements provide valuable information about the number of unpaired electrons in a transition metal complex, which in turn helps to deduce the metal's oxidation state and coordination geometry. gcnayanangal.com The measurements are typically carried out at room temperature using methods like the Gouy balance. unesp.br
Co(II) Complexes: High-spin Co(II) (d⁷) in an octahedral environment is expected to have three unpaired electrons. The magnetic moments for such complexes typically fall in the range of 4.30–4.70 Bohr Magnetons (B.M.), with the value being higher than the spin-only value (3.87 B.M.) due to significant orbital contribution. researchgate.net
Ni(II) Complexes: Ni(II) (d⁸) in an octahedral geometry has two unpaired electrons, and its magnetic moments are generally observed in the range of 2.9–3.4 B.M. researchgate.net Diamagnetic behavior (μ_eff ≈ 0 B.M.) would be indicative of a square-planar geometry. sbmu.ac.ir
Cu(II) Complexes: Cu(II) (d⁹) has one unpaired electron, leading to paramagnetic behavior. Its magnetic moments are typically found in the range of 1.7–2.2 B.M. researchgate.net Values around 1.64 B.M. have been reported for square-planar environments, while slightly higher values can indicate distorted octahedral geometry. sbmu.ac.ir
Mn(II) and Zn(II) Complexes: High-spin Mn(II) (d⁵) complexes are expected to have five unpaired electrons and a magnetic moment of approximately 5.9 B.M. Zn(II) (d¹⁰) complexes are diamagnetic as they have no unpaired electrons. dalalinstitute.com
Table 3: Expected Magnetic Moments for High-Spin Transition Metal Complexes.
| Metal Ion | d-Electron Config. | Unpaired Electrons (n) | Spin-Only Moment (μ_so) (B.M.) | Typical Experimental Range (B.M.) |
| Mn(II) | d⁵ | 5 | 5.92 | ~5.9 |
| Co(II) | d⁷ | 3 | 3.87 | 4.30 - 5.20 |
| Ni(II) | d⁸ | 2 | 2.83 | 2.90 - 3.40 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.70 - 2.20 |
| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |
Data represents typical values for octahedral or pseudo-octahedral complexes. researchgate.net
Molar Conductivity Measurements for Complex Charge
Molar conductivity measurements are a fundamental technique used to determine the electrolytic nature of metal complexes in solution. This data is crucial for ascertaining the charge of the complex and understanding how the ligands are coordinated to the metal center. By dissolving a complex in a suitable solvent, typically at a concentration of 10⁻³ M, and measuring its molar conductance (Λ_M), it is possible to infer whether the anions are part of the coordination sphere or exist as counter-ions in the crystal lattice.
The interpretation of molar conductivity values is based on established ranges for different electrolyte types in a given solvent. For instance, in solvents like DMF or DMSO, non-electrolytes typically exhibit low molar conductivity values, while 1:1, 1:2, 2:1, or other electrolyte types show progressively higher values. This information, combined with elemental analysis, helps in proposing the correct structural formula for a complex.
While specific molar conductivity data for complexes of this compound are not extensively documented in the available literature, the principles can be illustrated with data from analogous systems. For example, studies on transition metal complexes with similar Schiff base ligands derived from 2,4-dihydroxybenzaldehyde (B120756) have shown molar conductivity values in the range of 13.54-14.33 ohm⁻¹ cm² mol⁻¹, indicating their non-electrolytic nature. sbmu.ac.ir In such cases, it is concluded that the anions are directly coordinated to the metal ion. sbmu.ac.ir Conversely, higher molar conductance values would suggest that the anions are not part of the inner coordination sphere and the complex is ionic.
Table 1: Representative Molar Conductivity Ranges for Electrolyte Types in Common Solvents
| Electrolyte Type | Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Molar Conductivity (Λ_M) in DMSO (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|
| Non-electrolyte | < 40 | < 50 |
| 1:1 | 65-90 | 50-70 |
| 1:2 | 130-170 | 80-115 |
| 1:3 | 200-260 | > 115 |
| 2:1 | 130-170 | 80-115 |
This table presents generally accepted ranges and can vary slightly based on experimental conditions.
Role as Bridging and Chelating Ligands
The structural diversity of coordination compounds involving this compound derivatives is largely dictated by the ligand's ability to act in both a chelating and a bridging fashion. The presence of both a carboxylate and a hydroxyl group in ortho position facilitates the formation of stable chelate rings with a metal ion.
Investigation of Polydentate Coordination Modes
This compound and its analogs can exhibit various coordination modes, acting as polydentate ligands. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
In its deprotonated form, the ligand can coordinate to a metal center through the oxygen atoms of the carboxylate and hydroxyl groups, forming a stable six-membered chelate ring. This bidentate chelating mode is a common feature in the coordination chemistry of salicylic (B10762653) acid derivatives. Furthermore, the diethylamino group, although a weaker donor, can also participate in coordination, leading to a tridentate binding mode under favorable steric and electronic conditions.
Research on the closely related 4-(diethylamino)salicylaldehyde (B93021) has provided valuable insights into the potential coordination behavior. For instance, Schiff bases derived from this aldehyde have been shown to act as bidentate ligands, coordinating through the phenolic oxygen and the azomethine nitrogen. researchgate.net In other cases, derivatives have been observed to behave as tridentate ONO donors. researchgate.net
The versatility in coordination is a hallmark of polydentate ligands, enabling the construction of complexes with varied geometries and nuclearities. researchgate.netyoutube.com
Formation of Multinuclear or Polymeric Coordination Architectures
The ability of this compound to act as a bridging ligand is key to the formation of multinuclear complexes and coordination polymers. The carboxylate group is a particularly effective bridging moiety, capable of adopting several bridging modes, such as syn-syn, syn-anti, and anti-anti, to link two or more metal centers.
When the ligand utilizes its chelating function to bind to one metal center and its carboxylate group to bridge to another, intricate one-, two-, or three-dimensional networks can be constructed. For example, studies on the coordination chemistry of 4-hydroxybenzoic acid have demonstrated its capacity to form coordination polymers where the metal centers are bridged by the acid's anion. rsc.org These structures can range from 2D square grid networks to complex 3D frameworks. rsc.org
In the context of this compound derivatives, the formation of dinuclear complexes has been observed. For instance, a dinuclear copper(II) complex with a deprotonated 4-(diethylamino)-2-hydroxybenzaldehyde ligand has been synthesized and structurally characterized. researchgate.net The formation of such multinuclear species is often facilitated by the bridging nature of the ligands, which can bring metal centers into close proximity, potentially leading to interesting magnetic or catalytic properties. The self-assembly process leading to these polymeric architectures is influenced by factors such as solvent, temperature, and the metal-to-ligand ratio.
Vi. Advanced Materials and Optical Sensing Applications Derived from 4 Diethylamino 2 Hydroxybenzoic Acid
Development of Fluorescent Probes and Chemosensors
Derivatives of 4-(Diethylamino)-2-hydroxybenzoic acid are exploited in the creation of fluorescent probes and chemosensors, which are molecules designed to detect specific analytes by producing a measurable change in their fluorescence. nih.gov These sensors are critical in fields ranging from environmental monitoring to biomedical diagnostics. nih.gov
The efficacy of a fluorescent chemosensor is defined by its selectivity (the ability to bind to a specific target analyte in the presence of other competing species) and its sensitivity (the ability to detect minute quantities of the analyte). The design of sensors based on the this compound scaffold incorporates several key principles to achieve high performance.
Receptor Design: The core strategy involves covalently linking the this compound moiety, which acts as the fluorophore (the signal-producing part), to a receptor unit. This receptor is a molecular group specifically designed to bind the target analyte. For instance, Schiff base structures, formed by reacting a derivative like 4-(diethylamino)-2-hydroxybenzaldehyde with an amine, can create binding pockets for specific metal ions. nih.gov
Analyte-Induced Structural Change: The binding of the analyte to the receptor must trigger a change in the electronic properties of the fluorophore. nih.gov This can be a conformational change that alters the fluorescence output or an electronic interaction that modulates the fluorescence mechanism.
Functional Group Modification: The selectivity and sensitivity can be fine-tuned by modifying the functional groups on the sensor molecule. For example, altering the steric and electronic properties of the receptor can enhance its affinity for a particular metal ion over others. nih.gov This tailored approach is crucial for minimizing interference from other ions and improving the sensor's analytical accuracy. nih.gov
| Design Principle | Strategy | Desired Outcome |
| Selectivity | Incorporating a specific binding site (receptor) tailored to the analyte's size, charge, and coordination geometry. | High affinity for the target analyte with minimal cross-reactivity to other species. nih.gov |
| Sensitivity | Choosing a fluorophore with a high quantum yield and a large response to the binding event. | A significant and easily measurable change in fluorescence upon analyte detection, allowing for low detection limits. researchgate.net |
| Signal Transduction | Ensuring efficient communication between the receptor and the fluorophore, often through electronic effects. | Analyte binding directly causes a predictable modulation of the fluorescence signal (e.g., "turn-on" or "turn-off"). rsc.org |
The change in fluorescence upon analyte detection is governed by specific photophysical mechanisms. Probes derived from this compound can be engineered to operate via several advanced mechanisms.
Photoinduced Electron Transfer (PET): PET is a widely used mechanism for designing "turn-on" fluorescent sensors. rsc.orgqub.ac.uk In a typical PET sensor, the fluorophore is linked to a receptor that has a non-bonding electron pair (like an amine). In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore, which quenches the fluorescence. rsc.orgnih.gov When the target analyte (e.g., a proton or a metal ion) binds to the receptor, the energy of the non-bonding electron pair is lowered, inhibiting the PET process and "turning on" the fluorescence. mdpi.comresearchgate.net The diethylamino group or a modified receptor site on a derivative of this compound can act as the PET donor. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT phenomenon is particularly relevant to molecules like this compound, which contain both a proton-donating group (-OH) and a proton-accepting group (the carbonyl of the carboxylic acid). nih.gov Upon excitation with light, the acidity and basicity of these groups increase, leading to an ultrafast transfer of a proton within the molecule. nih.govresearchgate.net This creates a new excited-state species, a tautomer, which can fluoresce at a different, longer wavelength than the original form. nih.govresearchgate.net This results in a large Stokes shift and often dual emission. rsc.orgrsc.org The presence of an analyte can interfere with the intramolecular hydrogen bond, disrupting the ESIPT process and leading to a ratiometric change in the two emission bands, which is a powerful sensing technique. rsc.org A study on the closely related 4-(diethylamino)-2-hydroxybenzaldehyde confirmed that it undergoes an ESIPT process which competes with an intramolecular charge transfer (ICT) process. nih.gov
Aggregation-Induced Emission (AIE): AIE is a phenomenon where certain molecules are non-emissive when dissolved but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.netrsc.org The mechanism is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescent) channel. researchgate.netnih.gov Derivatives of this compound can be designed as AIE luminogens (AIEgens). nih.govresearchgate.net For example, by introducing rotor-like structures, the molecule can be made to form aggregates in the presence of an analyte, leading to a dramatic increase in fluorescence for sensing applications. researchgate.net
The versatility of the this compound scaffold allows for its incorporation into probes for a variety of analytes.
Metal Ions: Heavy and transition metal ions are significant environmental pollutants and play diverse roles in biological systems. nih.gov Fluorescent chemosensors offer a sensitive method for their detection. nih.gov For instance, a sensor based on a 7-diethylamino-4-hydroxycoumarin derivative, which shares a similar aminophenol core structure, was developed for the highly selective and sensitive detection of Al³⁺ ions. The binding of Al³⁺ to the sensor resulted in a significant fluorescence enhancement. rsc.org Similarly, Schiff base derivatives can be designed to selectively bind with ions like Cu²⁺ or Sn²⁺, causing a detectable change in fluorescence. nih.govmdpi.com
Small Molecules: Beyond metal ions, these probes can be adapted to detect important small molecules. For example, sensors have been developed for hydrazine, a toxic and carcinogenic compound. researchgate.net A common strategy involves a reaction between the analyte and the probe that triggers a change in the fluorescence mechanism, such as inhibiting PET or altering an ICT pathway. researchgate.net Another target of interest is salicylic (B10762653) acid, a key plant hormone. researchgate.net Probes can be designed to react specifically with the phenolic hydroxyl and carboxylic acid groups of salicylic acid, leading to a "turn-on" fluorescence response. researchgate.net
Ratiometric fluorescent sensing is an advanced detection method that offers enhanced accuracy and reliability by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach can correct for variations in probe concentration, excitation light intensity, and environmental factors.
Probes based on the ESIPT mechanism are particularly well-suited for ratiometric sensing. rsc.org As described earlier, ESIPT can lead to dual emission from the normal (N) and tautomer (T) forms of the molecule. The binding of an analyte can selectively affect one of these forms, leading to a change in the ratio of their emission intensities (IT* / IN*). This provides a built-in self-calibration for the measurement. researchgate.net
The optical response of a new sensor is thoroughly characterized using spectroscopic techniques. This includes:
UV-Visible Absorption Spectroscopy: To determine how the analyte affects the ground state of the sensor.
Fluorescence Spectroscopy: To measure the changes in emission wavelength and intensity upon addition of the analyte.
NMR Titration: To investigate the binding interaction between the sensor and the analyte at the molecular level. rsc.org
This comprehensive characterization allows for the determination of key performance metrics, as shown in the table below.
| Performance Metric | Description | Method of Determination |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated from the standard deviation of the blank measurement and the slope of the calibration curve. researchgate.net |
| Binding Constant (Ka) | A measure of the affinity between the sensor and the analyte. | Determined by fitting the fluorescence titration data to a binding isotherm model. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process (photons emitted per photon absorbed). | Measured relative to a known standard. |
| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | Calculated from absorption and emission spectra. |
Photoresponsive Materials and Molecular Switches
Photoresponsive materials are "smart" materials that change their properties in response to light. bohrium.commdpi.com Molecular switches are the fundamental components of these materials, capable of reversibly converting between two or more stable states upon light irradiation. rsc.org
Photochromism is the phenomenon of a light-induced reversible color change. nih.govmdpi.com Derivatives of this compound can be incorporated into larger molecular systems that exhibit this behavior.
A key example is the synthesis of 2-hydroxychalcones. bohrium.com Chalcones can undergo a reversible photochemical reaction, typically a trans-cis isomerization, which leads to the formation of a colored flavylium (B80283) ion upon subsequent acid-catalyzed cyclization. The presence of the electron-donating diethylamino group can significantly influence the absorption wavelengths and the stability of the different isomers. Systems based on 4'-N,N-dimethylamino-7-hydroxyflavylium, a related structure, have been studied in detail for their photochromic properties. nih.gov Irradiation of the colorless trans-chalcone form leads to the colored flavylium ion, and this process can be reversed, forming the basis of a molecular switch. nih.govbohrium.com These photoresponsive systems have potential applications in optical data storage, smart windows, and photopharmacology. mdpi.combohrium.com
Exploration of Light-Induced Structural Changes and their Optical Consequences
The principle of photochromism, where a compound undergoes a reversible transformation between two forms possessing different absorption spectra upon light irradiation, is a key area where derivatives of this compound find application. kingchroma.com These light-induced structural changes are fundamental to developing "smart" materials for optical switching and sensing.
The mechanism often involves a photochemical reaction, such as ring-opening and ring-closing, or cis-trans isomerization. kingchroma.comox.ac.uk When a molecule absorbs photons of a specific wavelength, it can overcome an energy barrier to switch to a different, metastable isomer. This new isomer will have a distinct color and different photophysical properties. The process can often be reversed by irradiating with a different wavelength of light or through thermal relaxation. kingchroma.com
For example, in many photochromic systems, irradiation with UV light can cause a colorless, closed-ring spiropyran to convert into a colored, open-ring merocyanine (B1260669) form. This transformation dramatically alters the molecule's conjugation and, consequently, its absorption in the visible spectrum. The reverse reaction can be triggered by visible light. This switching between a non-emissive "dark" state and an emissive "bright" state is a critical consequence of these structural changes. ox.ac.uk
Research on related photoresponsive compounds demonstrates that environmental factors can significantly influence these transformations. In studies of 4'-N,N-dimethylamino-7-hydroxyflavylium, a compound with a similar amino functional group, the efficiency of photoisomerization was found to be highly dependent on the polarity and viscosity of the surrounding medium. nih.gov In highly polar solvents, competing processes can prevent photochromism, while less polar or more viscous environments can enhance fluorescence or isomerization, demonstrating that the optical consequences are tunable by both molecular structure and environment. nih.gov
Table 1: General Principles of Light-Induced Isomerization
| State | Inducing Stimulus | Molecular Structure | Optical Property |
|---|---|---|---|
| State A | Light (e.g., UV) | Typically less conjugated (e.g., closed-ring) | Colorless or weakly absorbing |
Advanced Dye and Pigment Chemistry
The 4-(diethylamino)-2-hydroxybenzoyl moiety is a powerful building block in the synthesis of advanced organic dyes. Its strong electron-donating nature is pivotal for creating molecules with intense absorption bands and desirable photophysical properties, such as high fluorescence quantum yields.
The compound serves as a key intermediate in the creation of sophisticated dye architectures, particularly those based on a Donor-π-Acceptor (D-π-A) motif. In this design, the 4-(diethylamino)phenyl group acts as the electron donor (D), which is connected via a conjugated bridge (π-spacer) to an electron-accepting group (A). This internal charge-transfer (ICT) character is fundamental to their function. researchgate.net
By systematically modifying each part of the D-π-A structure, the dye's optical properties can be precisely engineered. nih.gov Researchers can tune the absorption and emission wavelengths across the visible spectrum and into the near-infrared (NIR) region. Methods for tuning include:
Varying the Donor Strength: While the diethylamino group is a strong donor, its strength can be modulated, or different donor groups can be used to shift the ICT band.
Altering the π-Bridge: The length and type of the conjugated spacer (e.g., using thiophene (B33073) or polyene units) directly impact the degree of electron delocalization, which affects the absorption wavelength. nih.gov
Modifying the Acceptor Group: The use of different electron-accepting moieties (such as cyanoacetic acid or benzothiadiazole) is a powerful tool for red-shifting both absorption and emission spectra. nih.govnih.gov
This "bottom-up" molecular engineering approach allows for the rational design of dyes tailored for specific applications, from fluorescent probes and bioimaging agents to components in dye-sensitized solar cells. nih.govnih.gov
The relationship between a dye's molecular structure and its perceived color is governed by its electronic absorption spectrum. In dyes derived from this compound, the primary absorption band in the visible region typically corresponds to the HOMO→LUMO electronic transition, which has a strong intramolecular charge-transfer character. researchgate.net
Engineering the absorption and emission properties involves strategically modifying the molecule to control the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap: Introducing stronger electron donors (like the diethylamino group) raises the HOMO energy level, while stronger electron acceptors lower the LUMO energy level. Both modifications decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission maxima. For example, increasing the acceptor strength in quadrupolar dyes built from a benzothiadiazole core allows for tuning the emission from red to the NIR region. nih.gov
π-Conjugation: Extending the π-conjugated system (the bridge) delocalizes the molecular orbitals, which also decreases the energy gap and leads to a red shift. Studies on dyes with triphenylamine (B166846) donors show that introducing thiophene spacers between donor units causes a significant bathochromic shift in the UV-Vis absorption spectra. nih.gov
This precise control allows scientists to fine-tune a dye's color and fluorescence. The table below illustrates how structural modifications in a hypothetical D-π-A dye series, where 'D' is based on the 4-(diethylamino)phenyl moiety, can influence optical properties.
Table 2: Illustrative Structure-Property Relationships in D-π-A Dyes
| Modification | Structural Change | Effect on Energy Levels | Resulting Optical Shift |
|---|---|---|---|
| Increase Acceptor Strength | Replace weak acceptor with strong acceptor | Lowers LUMO energy | Bathochromic (Red Shift) |
| Extend π-Bridge | Add conjugated units (e.g., thiophene) | Decreases HOMO-LUMO gap | Bathochromic (Red Shift) |
| Increase Donor Strength | Modify donor to be more electron-rich | Raises HOMO energy | Bathochromic (Red Shift) |
Vii. Analytical Methodologies and Derivatization Agents Involving 4 Diethylamino 2 Hydroxybenzoic Acid
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and analysis of 4-(Diethylamino)-2-hydroxybenzoic acid and related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent methods employed for this purpose, offering high resolution and sensitivity.
The development of robust HPLC and UPLC methods is crucial for the accurate quantification of hydroxybenzoic acids and their derivatives in various matrices. Method optimization typically involves the careful selection of mobile phase composition, flow rate, and column temperature to achieve optimal separation.
For instance, a method for a related compound, 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid, utilizes a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. The transition from HPLC to UPLC, which employs columns with smaller particle sizes (e.g., sub-2 µm), allows for faster analysis times and improved separation efficiency sielc.com.
Method validation is performed according to international guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision . Linearity is typically confirmed by generating calibration curves over a range of concentrations, with correlation coefficients ideally above 0.99 unipi.it.
| Parameter | Typical Condition/Value | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | Reversed-Phase C18 or RP-Amide | Separation based on hydrophobicity; enhanced retention for polar compounds. | sielc.comunipi.it |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid) | Elution of analytes from the column. Acidifier improves peak shape and ionization. | sielc.comunipi.itvu.edu.au |
| Elution Mode | Gradient | Optimal separation of compounds with varying polarities. | unipi.it |
| Flow Rate | ~1.0 mL/min (HPLC), <0.5 mL/min (UPLC) | Controls retention time and separation efficiency. | |
| Detection | UV (e.g., 230 nm, 354 nm) or Mass Spectrometry (MS) | Quantification and identification of the analyte. | researchgate.net |
| Column Particle Size | 5 µm (HPLC), <3 µm (UPLC) | Smaller particles in UPLC lead to higher resolution and faster run times. | sielc.com |
The choice of stationary phase is a critical parameter in HPLC method development. Reversed-phase (RP) chromatography is the most widely used mode for separating a variety of organic molecules, including hydroxybenzoic acids phenomenex.com. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated primarily based on their hydrophobicity phenomenex.com.
Standard RP columns, such as those packed with octadecylsilane (C18) or octylsilane (C8) bonded to silica, are commonly used phenomenex.com. However, polar analytes like hydroxybenzoic acids can sometimes exhibit poor retention on traditional C18 columns. To overcome this, polar-embedded stationary phases, such as those with an amide group (RP-Amide), have been developed. These phases provide increased retention and selectivity for polar compounds and can be operated even with highly aqueous mobile phases unipi.it. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to achieve baseline separation of acidic, polar compounds helixchrom.comsielc.com.
Derivatization Strategies for Enhanced Detection in Mass Spectrometry
Chemical derivatization is a powerful strategy to improve the analytical performance of methods for compounds that exhibit poor ionization efficiency or chromatographic retention. Derivatives of this compound and similar structures are designed to function as highly effective derivatization reagents, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS).
Derivatives of aminobenzoic acids are synthesized to introduce a specific functional group onto the target analyte that enhances its detectability. The synthesis of the parent compound, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, can be achieved through the reaction of 3-diethylaminophenol with phthalic anhydride (B1165640) chemicalbook.comgoogle.com. By modifying the carboxylic acid or amine functional groups, various derivatization reagents can be created.
For example, N-(2-aminoethyl)-4-(diethylamino)benzamide (ADB) is a novel reagent developed for the quantification of hydroxycinnamic and hydroxybenzoic acids nih.gov. Another reagent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE), has been successfully used for the high-sensitivity detection of oligosaccharides nih.govaminer.org. These reagents typically contain a tertiary amine group, like the diethylamino group, which has a high proton affinity and is readily ionized in electrospray ionization mass spectrometry (ESI-MS).
The primary goal of derivatization in LC-MS is to enhance the sensitivity of the analysis nih.gov. This is achieved by tagging the analyte with a moiety that improves its ionization efficiency in the MS source nih.gov. The diethylamino group present in derivatives of this compound serves as an effective "proton-grabbing" site, leading to a significant increase in signal intensity in positive-ion ESI-MS nih.gov.
Research has shown that this approach can lead to dramatic improvements in detection limits. Derivatization of oligosaccharides with ABDEAE resulted in a 5000-fold improvement in sensitivity compared to the underivatized molecule, allowing for detection at the 10 femtomole level nih.govaminer.org. Similarly, cationic derivatization of organophosphorus acids improved detection sensitivity by one to two orders of magnitude mdpi.com. This enhancement allows for the reliable quantification of trace-level analytes in complex biological samples nih.govmdpi.com.
| Analyte Class | Derivatization Reagent | Sensitivity Enhancement Factor | Reference |
|---|---|---|---|
| Oligosaccharides | 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) | 5000-fold | nih.govaminer.org |
| Steroid Hormones | deuterium 4-(dimethylamino)-benzoic acid (d4-DMBA) | >1000-fold | acs.org |
| Organophosphorus Acids | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | 10 to 100-fold | mdpi.com |
| Fatty Acids | Girard's Reagent T (GT) | 1000-fold | mdpi.com |
Isotope-coded derivatization (ICD) is an advanced analytical strategy that significantly improves the precision and accuracy of quantitative mass spectrometry researchgate.net. The technique involves using a pair of derivatization reagents that are chemically identical but isotopically distinct (e.g., one containing hydrogen/¹²C and the other containing deuterium/¹³C) nih.govresearchgate.netfrontiersin.org.
In a typical ICD workflow, the target analyte in a sample is derivatized with the "light" version of the reagent, while a known amount of an analytical standard is derivatized with the "heavy" version. The two are then mixed and analyzed together by LC-MS nih.gov. The light and heavy derivatized analytes co-elute chromatographically but are distinguished by their mass-to-charge ratio in the mass spectrometer. The heavy-labeled analyte serves as an ideal internal standard, as it experiences the same matrix effects and ionization suppression/enhancement as the light-labeled analyte from the sample researchgate.net. This allows for highly precise and accurate quantification by calculating the ratio of the peak areas of the light and heavy forms nih.govresearchgate.net.
Examples of this strategy include the use of deuterium-coded N-(2-aminoethyl)-4-(diethylamino)benzamide (d-ADB) for analyzing hydroxybenzoic acids and deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) reagents for quantifying lipids nih.govnih.gov. This approach has proven effective for the trace quantification of various biomolecules, including steroids and fatty acids nih.govacs.orgfrontiersin.org.
| Isotope-Coded Reagent Pair | Target Analytes | Key Advantage | Reference |
|---|---|---|---|
| ADB / d-ADB | Hydroxycinnamic and Hydroxybenzoic acids | Improved assay precision for quantification in fermented food products. | nih.gov |
| D(0), D(4), D(6), D(10)-DMABA | Glycerophosphoethanolamine lipids | Enables differential labeling and provides an internal standard for each lipid. | nih.gov |
| d4-DMBA | Hydroxyl-containing steroid hormones | Comprehensive profiling with sub-ng/mL detection levels. | acs.org |
| DMAQ-¹²C/¹⁴N and DMAQ-¹³C/¹⁵N | Free and esterified fatty acids | Accurate and sensitive quantification by overcoming poor ionization efficiency. | frontiersin.org |
Viii. Future Directions and Emerging Research Avenues for 4 Diethylamino 2 Hydroxybenzoic Acid
Rational Design of Novel Functional Materials and Molecular Architectures
The inherent chemical functionalities of 4-(diethylamino)-2-hydroxybenzoic acid—a carboxylic acid, a hydroxyl group, and a tertiary amine—make it an excellent scaffold for the rational design of new functional materials.
Modern computational chemistry offers powerful tools for the de novo design of molecules with specific, predetermined properties. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to predict the electronic and geometric characteristics of potential derivatives of this compound before their synthesis. nih.govsemanticscholar.org This computational-first approach can accelerate the discovery of new materials by screening virtual libraries of compounds for desired traits. researchgate.net
For instance, by modeling the effects of different substituent groups on the aromatic ring, researchers can tailor the molecule's electronic structure to achieve specific optical properties, such as shifting its absorption and emission spectra for use in advanced fluorescence probes. researchgate.net Similarly, the coordination properties of the molecule can be fine-tuned. DFT calculations can predict the binding affinities and geometries of complexes formed between derivatives and various metal ions, guiding the synthesis of new ligands for applications in catalysis or materials science. nih.gov This strategy integrates generative and predictive deep neural networks to produce novel, chemically feasible structures with forecasted properties. researchgate.net
Self-assembly is a fundamental principle for constructing complex nanostructures from molecular building blocks. rsc.org The functional groups on this compound are well-suited to drive the formation of ordered supramolecular structures through non-covalent interactions like hydrogen bonding and coordination complexes.
Future research will likely explore how to control the self-assembly of this molecule and its derivatives to create novel materials. By modifying the molecular structure, it may be possible to direct the formation of specific morphologies, such as nanofibers, nanoparticles, or hydrogels. rsc.org These self-assembled systems have a wide range of potential applications, from drug delivery vehicles to scaffolds for tissue engineering. rsc.orgnih.gov The principles of hierarchical self-assembly, where molecules first form primary structures that then organize into more complex superstructures, could be applied to create highly ordered, functional materials based on this versatile benzoic acid derivative. rsc.org
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the chemical behavior of this compound requires the use of advanced analytical methods capable of probing reaction mechanisms and transient species in real-time.
While standard spectroscopic techniques like NMR and FT-IR are invaluable for characterizing final products, cutting-edge in-situ methods can provide a dynamic picture of chemical reactions as they occur. semanticscholar.orgnih.gov Techniques such as in-situ Raman spectroscopy or electron energy-loss spectroscopy (EELS) could be employed to monitor the synthesis or degradation of this compound derivatives in real-time. arxiv.org This would allow for the identification of reaction intermediates, the elucidation of kinetic pathways, and a more complete understanding of the underlying reaction mechanisms. Such detailed mechanistic insights are crucial for optimizing reaction conditions, improving yields, and designing more efficient chemical processes. arxiv.org
Green Chemistry Approaches in Synthetic Methodologies
The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. chemistryjournals.net Applying green chemistry principles to the synthesis of this compound and its derivatives is a key area for future research. chemmethod.com
Traditional organic syntheses often rely on large quantities of volatile and potentially toxic organic solvents. chemistryjournals.netchemmethod.com A significant advancement in the green synthesis of related compounds involves melt-state reactions, which drastically reduce or eliminate the need for solvents. A patented method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid involves reacting 3-N,N-diethylaminophenol and phthalic anhydride (B1165640) in a molten state at 100-130°C. google.com This approach not only minimizes the use of solvents like toluene (B28343) but also simplifies post-reaction workup and purification, offering a greener alternative to conventional methods. google.com
Other green chemistry strategies include microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption, and the use of benign solvents like water. chemistryjournals.netchemmethod.com Biocatalysis, which uses enzymes to perform chemical reactions under mild conditions, represents another promising avenue for the sustainable production of benzoic acid derivatives from renewable feedstocks. chemistryjournals.netnih.gov
| Parameter | Traditional Synthesis (Toluene Reflux) | Green Synthesis (Melt-State Reaction) |
|---|---|---|
| Solvent | Large quantities of toluene google.com | Minimal to no solvent (small amount of toluene may be added for dispersion) google.com |
| Reaction Time | Long (e.g., 4 hours reflux) chemicalbook.com | Short (e.g., 2-5 hours total) google.com |
| Temperature | Boiling point of toluene (~111°C) chemicalbook.com | 100-130°C google.com |
| Environmental Impact | High due to toluene use and difficult solvent recycling google.com | Significantly reduced environmental pollution and health risk google.com |
| Post-Treatment | Troublesome, involves extensive recrystallization google.com | Simplified, involves separation and precipitation google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Diethylamino)-2-hydroxybenzoic acid, and how can yield be improved?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, introducing the diethylamino group to a hydroxybenzoic acid precursor using alkylation agents like diethyl sulfate under basic conditions (e.g., NaHCO₃). Reaction optimization includes controlling temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios. Catalysts like phase-transfer agents may enhance efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., diethylamino proton signals at δ 1.1–1.3 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂).
- FT-IR : Peaks at ~3400 cm⁻¹ (OH stretch), ~1680 cm⁻¹ (carboxylic acid C=O), and ~1250 cm⁻¹ (C-N stretch) validate functional groups.
- HPLC-UV : A validated method using C18 columns (mobile phase: acetonitrile/0.1% formic acid) with UV detection at λ = 254 nm ensures quantitative analysis. Derivatization with agents like DEAB (4-(diethylamino)benzaldehyde) improves sensitivity in trace analysis .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV over 1–4 weeks. The diethylamino group may protonate under acidic conditions, enhancing solubility but risking hydrolysis. Neutral to slightly basic pH (7–9) typically maximizes stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Cross-validate assays using standardized protocols. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions. Use isogenic mutant strains to isolate target pathways. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., electron-withdrawing groups on the benzene ring enhance antibacterial potency) .
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd). QSAR models incorporating Hammett σ values or logP can rationalize substituent effects on activity .
Q. What metabolic pathways are implicated in the biotransformation of this compound in mammalian systems?
- Methodology : Use LC-MS/MS to identify metabolites in hepatocyte incubations or in vivo plasma samples. Phase I metabolism (e.g., hydroxylation at the benzene ring) and Phase II conjugation (glucuronidation of the hydroxyl group) are likely. Compare results across species (e.g., human vs. rat microsomes) to assess translational relevance .
Q. How do structural modifications (e.g., halogenation) alter the photostability of this compound derivatives for UV-filter applications?
- Methodology : Expose derivatives to simulated sunlight (e.g., Xenon arc lamp) and quantify degradation via HPLC. Electron-withdrawing substituents (e.g., Cl or NO₂) at the 3-position reduce photodegradation by stabilizing the excited state. Computational TD-DFT (time-dependent density functional theory) predicts absorption spectra and excited-state behavior .
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 40–75%) may stem from residual water in solvents or incomplete alkylation. Karl Fischer titration ensures anhydrous conditions, while in situ FT-IR monitors reaction progress .
- Bioactivity Inconsistencies : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm activity. For example, contradictory IC₅₀ values for kinase inhibition may reflect ATP concentration differences in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
